molecular formula C17H26ClNO3 B1398255 Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-09-4

Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1398255
CAS RN: 1354487-09-4
M. Wt: 327.8 g/mol
InChI Key: CDKJFDLXDBLWNI-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C17H26ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption of Phenoxy Herbicides

Werner, Garratt, and Pigott (2012) explored the sorption characteristics of phenoxy herbicides like 2,4-D in soil, organic matter, and minerals. They discovered that soil organic matter and iron oxides are crucial sorbents for these herbicides, providing insights into their environmental behavior and potential interaction mechanisms (Werner et al., 2012).

Antioxidant Properties and Environmental Presence

Synthetic Phenolic Antioxidants

Liu and Mabury (2020) reviewed the occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), highlighting their widespread use in various products and their presence in different environmental matrices. This review underscores the importance of monitoring and understanding the environmental and health impacts of such compounds (Liu & Mabury, 2020).

Wastewater Treatment and Pesticide Industry

Pesticide Industry Wastewater

Goodwin et al. (2018) discussed the challenges and treatment options for wastewater produced by the pesticide industry, which often contains toxic pollutants. They emphasized the effectiveness of biological processes and granular activated carbon in removing these contaminants, which could be relevant for the compounds (Goodwin et al., 2018).

Parabens in Aquatic Environments

Parabens in Aquatic Environments

Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, commonly used preservatives, in aquatic environments. They noted the ubiquity of parabens in surface water and sediments, which might shed light on the environmental fate of similar phenolic compounds (Haman et al., 2015).

Synthetic Routes Analysis

Vandetanib Synthetic Routes

Mi (2015) analyzed the synthetic routes of vandetanib, a pharmaceutical compound, to identify more efficient and commercially viable production methods. This analysis may offer insights into the synthesis and industrial production aspects of complex organic compounds (Mi, 2015).

properties

IUPAC Name

methyl (2S,4S)-4-(4-tert-butyl-2-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-11-8-12(17(2,3)4)6-7-15(11)21-13-9-14(18-10-13)16(19)20-5;/h6-8,13-14,18H,9-10H2,1-5H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKJFDLXDBLWNI-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(C)(C)C)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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